2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
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Description
“2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the molecular formula C21H22BNO2 . It is a pale yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 331.22 . It has 25 heavy atoms, 16 of which are aromatic . The compound has 2 rotatable bonds .Physical and Chemical Properties Analysis
This compound has a boiling point predicted to be 487.5±30.0 °C . It has a high GI absorption and is BBB permeant . It is a substrate for P-gp and an inhibitor for CYP1A2, CYP2D6, and CYP3A4 . The compound has a Log Po/w (XLOGP3) of 4.84 .Safety and Hazards
The compound has a signal word of “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
As this compound is used for research purposes , it’s likely that future directions would involve further study into its properties and potential applications. This could include exploring its reactivity, studying its mechanism of action in biological systems, or investigating its potential use in the synthesis of other compounds.
Properties
CAS No. |
919119-71-4 |
---|---|
Molecular Formula |
C20H22BNO2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-12-8-11-15-13-17(22-18(15)16)14-9-6-5-7-10-14/h5-13,22H,1-4H3 |
InChI Key |
DXVZBMDOCREPDQ-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C4=CC=CC=C4 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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